molecular formula C11H14ClNO2 B1330087 Acetamide, 2-chloro-N-(m-methoxyphenethyl)- CAS No. 34162-12-4

Acetamide, 2-chloro-N-(m-methoxyphenethyl)-

Cat. No. B1330087
CAS RN: 34162-12-4
M. Wt: 227.69 g/mol
InChI Key: HPHJTWKPQRPOLN-UHFFFAOYSA-N
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Description

The compound "Acetamide, 2-chloro-N-(m-methoxyphenethyl)-" is a derivative of acetamide with specific substituents that influence its chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and further functionalized to achieve the desired acetamide structure . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide is synthesized through acetylation, esterification, and ester interchange steps .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group and various substituents that can influence the overall conformation of the molecule. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-methyl group, which contrasts with other conformations observed in similar molecules . X-ray crystallography and spectroscopic methods such as NMR and FTIR are commonly used to confirm the structures of these compounds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their substituents. For instance, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which can further react to form silanols and other silanes . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding is a common feature, as seen in 2-chloro-N-(2,4-dimethylphenyl)acetamide, where molecules are linked into chains through N-H...O hydrogen bonds . The presence of chloro and methoxy substituents can affect the electron density and polarity of the molecule, which in turn can influence properties such as solubility, melting point, and reactivity .

Relevant Case Studies

The papers provided do not include specific case studies related to "Acetamide, 2-chloro-N-(m-methoxyphenethyl)-". However, the biological screening of similar compounds, such as the activity of synthesized acetamide derivatives against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, can be considered relevant case studies that demonstrate the potential applications of these compounds in medicinal chemistry .

Scientific Research Applications

1. Application in Pharmaceutical Drug Analysis

  • Summary of Application : Acetamide is used in the determination of its content in pharmaceutical drug substances and base-contaminated acetonitrile . It’s a potential genotoxic impurity and should be controlled in drug substances based on daily dosage level .
  • Methods of Application : The methods for determining acetamide in drug substances and water samples were determined by GC-MS using an internal standard with critical procedures . The method development was initiated with DB-624, 30 m, 0.32 width and 1.0-μm column .
  • Results or Outcomes : The % RSD for precision at 600, 60, 20, 10 and 2.5 ppm was <15%. The % recovery at all TTC level was in between the 70 and 130% . Solution stability study was performed up to the 24 h. At 2.5 ppm, the results were <15% variation from the initial value .

2. Synthesis and Pharmacological Activities

  • Summary of Application : Investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes : The outcomes of these investigations are not specified in the source .

3. Synthesis and Pharmacological Activities of Derivatives

  • Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes : The outcomes of these investigations are not specified in the source .

4. Trace Level Quantification in Drug Substances

  • Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of these investigations are not specified in the source .

5. Synthesis and Pharmacological Activities of Derivatives

  • Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes : The outcomes of these investigations are not specified in the source .

6. Trace Level Quantification in Drug Substances

  • Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of these investigations are not specified in the source .

properties

IUPAC Name

2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJTWKPQRPOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187767
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-chloro-N-(m-methoxyphenethyl)-

CAS RN

34162-12-4
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(m-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The amine, 2-(3-Methoxy-phenyl)-ethylamine, was taken up as a 0.6 M solution in DCM, followed by addition of TEA (2 equiv.). The mixture was then cooled in an IPA/dry ice bath. When the reaction temperature reached −60° C., a solution of chloroacetylchloride in DCM (2.6 M) was added dropwise so as to keep the temperature below −60° C. After complete addition, the reaction was stirred at −60° C. for 1 h. The reaction was then warmed to −20° C. and filtered over GF filter paper to remove some of the TEA —HCl salt. The filtrate was warmed the rest of the way to rt and transferred to a separatory funnel where it was washed with 1 N HCl (2×) and brine. The organic layer was dried over MgSO4 and concentrated to give a dark purple solid. This crude product was directly used in the next step without further purification.
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